Vincamina

Descripción general

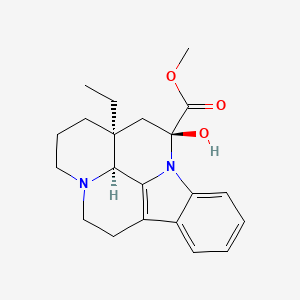

Descripción

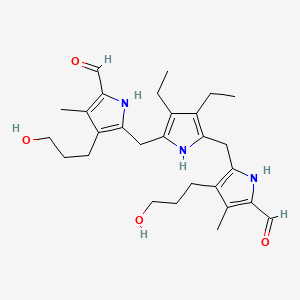

La vincamina es un alcaloide indólico monoterpenoide que se encuentra en las hojas de Vinca minor (hierba doncella menor). Comprende aproximadamente el 25–65% de los alcaloides indólicos de la planta en peso . La this compound es conocida por sus propiedades vasodilatadoras y se utiliza en Europa como medicamento de prescripción para el tratamiento de la demencia degenerativa primaria y vascular . En los Estados Unidos, se vende como suplemento dietético cuando está etiquetado para su uso en adultos durante seis meses o menos .

Mecanismo De Acción

La vincamina ejerce sus efectos principalmente a través de sus propiedades vasodilatadoras. Aumenta el flujo sanguíneo cerebral regional induciendo la relajación de las respuestas musculares vasculares y viscerales a la angiotensina II . La this compound también bloquea los canales de sodio en las neuronas sensoriales, lo que ayuda a regular la frecuencia cardíaca y reduce el riesgo de ritmos anormales .

Aplicaciones Científicas De Investigación

La vincamina tiene una amplia gama de aplicaciones de investigación científica:

Safety and Hazards

Vincamine is classified as having acute toxicity (oral), Category 4 . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Vincamine has shown potential in ameliorating diabetic peripheral neuropathy in mice . It has also been suggested that pharmacological activation of GPR40, which vincamine acts as an agonist of, could be a promising therapeutic strategy for diabetic peripheral neuropathy . Furthermore, vincamine and other vinca alkaloids have shown potential as cancer therapeutics .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La vincamina se puede sintetizar a partir de alcaloides relacionados como la tabersonina. La semisíntesis de la this compound implica varios pasos clave, incluida la ciclación de Bischler-Napieralski o Pictet-Spengler, la ciclación pericíclica, las reacciones de reordenamiento/anulación y la alquilación tipo Michael . La reacción de Bischler-Napieralski, por ejemplo, implica la ciclación entre la posición C2 del indol y una sal de iminio para generar el anillo C .

Métodos de producción industrial: La producción industrial de this compound a menudo implica el uso de hongos endófitos. Las condiciones de producción se optimizan mediante ensayos sistemáticos con varios parámetros, incluido el uso de enzimas como liwallzyme, lisozima, celulasa y snailase . También se emplean métodos de fusión de protoplastos para mejorar el rendimiento de la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La vincamina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Por ejemplo, el tratamiento con ácido trifluoroacético promueve una triciclización que, tras la eliminación del metanol inducida por la base, asegura la lactama diena cis-fusionada deseada como producto principal .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de la this compound incluyen ácido trifluoroacético, metanol y diversas enzimas para la biotransformación .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la this compound, como la vinpocetina, que se utiliza para las enfermedades cerebrovasculares .

Comparación Con Compuestos Similares

La vincamina está relacionada estructuralmente con varios otros alcaloides indólicos, que incluyen:

- Eburnamina

- Eburnamonina

- Apothis compound

- Vinpocetina

Estos compuestos comparten un andamiaje pentacíclico fusionado común que contiene un marco de indol . La this compound es única en sus propiedades vasodilatadoras específicas y su uso en el tratamiento de enfermedades neurodegenerativas .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Vincamine involves multiple steps that include the use of various reagents and catalysts. The overall approach involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the formation of a benzylidene acetal intermediate, the reduction of a ketone group, and the formation of a lactam ring.", "Starting Materials": ["4-ethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "4-(2-nitrovinyl)phenol", "sodium borohydride", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "ammonium hydroxide", "sodium methoxide"], "Reaction": ["Step 1: Protection of the carboxylic acid group using thionyl chloride and acetic anhydride to form the corresponding acid chloride intermediate.", "Step 2: Reaction of the acid chloride intermediate with 4-(2-nitrovinyl)phenol in the presence of sodium methoxide to form a benzylidene acetal intermediate.", "Step 3: Reduction of the nitro group in the benzylidene acetal intermediate using sodium borohydride and acetic acid to form the corresponding amine intermediate.", "Step 4: Formation of the lactam ring by treating the amine intermediate with ammonium hydroxide and acetic acid.", "Step 5: Final deprotection of the ethoxy group using sodium hydroxide to yield the final product, Vincamine."] } | |

Número CAS |

1617-90-9 |

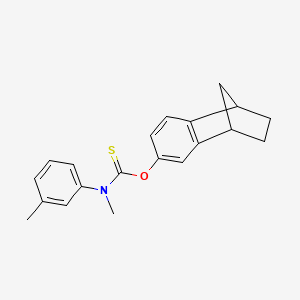

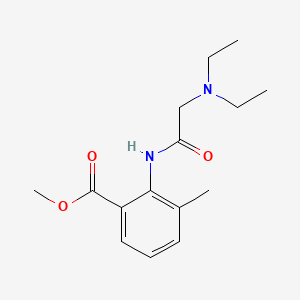

Fórmula molecular |

C21H26N2O3 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

methyl (15S,17R,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3/t18-,20+,21-/m1/s1 |

Clave InChI |

RXPRRQLKFXBCSJ-HLAWJBBLSA-N |

SMILES isomérico |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

SMILES canónico |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |

Apariencia |

Solid powder |

Color/Form |

Yellow crystals from acetone or methanol |

melting_point |

232-233 °C |

| 1617-90-9 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

In water, 62 mg/L @ 25 °C /Estimated/ |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Vincamine; Vinca Minor extract; periwinkle extract; Angiopac; Devincan; Equipur; Minorin; Novicet; Oxybral; Perval; Sostenil; Tripervan |

Presión de vapor |

1.1X10-12 mm Hg @ 25 °C /Estimated/ |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vincamine exert its effects at the cellular level?

A1: Vincamine demonstrates its effects through various mechanisms:

- Calcium Antagonist Activity: Vincamine exhibits weak calcium antagonist activity, with a higher selectivity for cerebral vascular smooth muscle compared to peripheral vascular smooth muscle. [] This suggests a potential role in regulating cerebral blood flow.

- Antioxidant and Anti-Inflammatory Properties: Vincamine showcases potent antioxidant and anti-inflammatory effects. Studies demonstrate its ability to scavenge reactive oxygen species (ROS), increase the activity of antioxidant enzymes like SOD and GPX, and reduce levels of inflammatory markers like TNF-α, IL-1β, and IL-6. [, , ]

- Modulation of Signaling Pathways: Research suggests that vincamine can modulate various signaling pathways involved in cell survival, apoptosis, and inflammation. These include the PI3K/Akt pathway, the MAPK pathway (ERK1/2, JNK, p38), and the NF-κB pathway. [, ]

- Neurotrophic Factor Regulation: Studies show vincamine's ability to increase the levels of neurotrophic factors such as NGF, BDNF, NT3, and NT4 in spiral ganglion neurons, potentially contributing to neuroprotection. []

Q2: What is the molecular formula and weight of vincamine?

A2: Vincamine has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol.

Q3: Is there any spectroscopic data available for vincamine?

A3: Yes, spectroscopic techniques like NMR and mass spectrometry have been widely used to characterize vincamine and its derivatives. For instance, 1H-NMR, 13C-NMR, and EI-MS were used to confirm the structure of vinpocetine synthesized from vincamine. []

Q4: What is known about the stability of vincamine in different formulations?

A4: Vincamine’s stability can be influenced by factors like pH and formulation type. Research indicates that vincamine sustained-release pellets demonstrate good stability and non-pH-dependent release in the gastrointestinal tract compared to conventional tablets. [, ] The incorporation of excipients like tartaric acid in the pellet core contributes to improved stability. []

Q5: What are the pharmacokinetic properties of vincamine?

A5: Vincamine is rapidly absorbed and widely distributed after oral administration. Studies show that vincamine reaches peak plasma concentrations within 1-4 hours, depending on the formulation and species. [, ] It undergoes extensive metabolism, primarily in the liver, and is mainly excreted in the urine and feces. [, , ]

Q6: How does the route of administration affect vincamine's pharmacokinetics?

A6: The route of administration significantly impacts vincamine's pharmacokinetics. Intravenous administration leads to faster absorption and higher peak plasma concentrations compared to oral administration. [, ] Oral bioavailability of vincamine teprosilate, a prodrug of vincamine, is around 20%. []

Q7: What evidence supports the neuroprotective effects of vincamine?

A7: Several studies highlight the neuroprotective potential of vincamine:

- Animal Models of Cerebral Ischemia: In rat models of cerebral ischemia, vincamine demonstrated a significant increase in cerebral blood flow, particularly in regions with insufficient blood supply. [, ] This suggests a potential role in protecting against ischemic brain injury.

- Protection of Retinal Ganglion Cells: Vincamine exhibited protective effects against retinal ganglion cell death in a rat model of anterior ischemic optic neuropathy (rAION), possibly through activation of the PI3K/Akt/eNOS signaling pathway. []

- Attenuation of Aβ-Induced Toxicity: Vincamine showed protective effects against amyloid-β (Aβ) peptide-induced cytotoxicity in PC12 cells, indicating a potential role in Alzheimer's disease. [] The protective mechanism is thought to involve the upregulation of SOD and activation of the PI3K/Akt pathway. []

Q8: Has vincamine demonstrated efficacy in clinical trials?

A8: While several clinical trials have explored the therapeutic potential of vincamine in conditions like cerebrovascular disorders and cognitive impairment, the evidence supporting its efficacy remains inconclusive. Some studies report improvements in cognitive function and neurological symptoms in patients treated with vincamine, while others show no significant effects compared to placebo. [, , ] More robust and well-designed clinical trials are needed to establish definitive conclusions about vincamine's efficacy.

Q9: What is the safety profile of vincamine?

A9: While generally well-tolerated, vincamine can cause side effects, particularly at higher doses or with intravenous administration. Reported side effects include gastrointestinal disturbances, headache, dizziness, and, in rare cases, cardiac arrhythmias. [, ]

Q10: What analytical methods are used to quantify vincamine?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like DAD, MS/MS, and electrochemical detection are commonly employed for the quantification of vincamine in biological samples and formulations. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Naphthalen-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B1682972.png)

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)